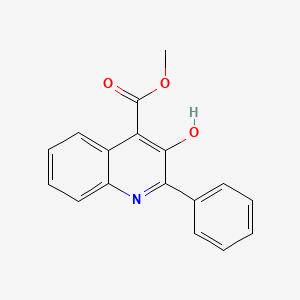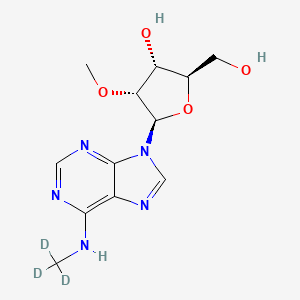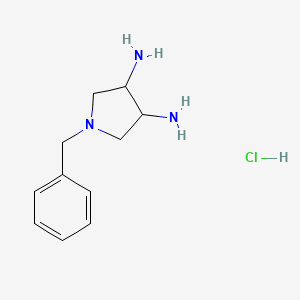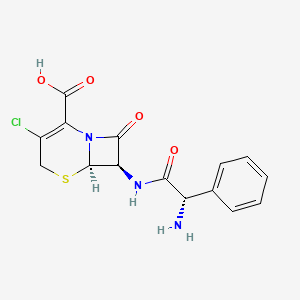
(7S)-Cefaclor Hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7S)-Cefaclor Hydrate is a second-generation cephalosporin antibiotic. It is a semi-synthetic derivative of cephalosporin C, which is derived from the fungus Acremonium. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as pneumonia, urinary tract infections, and skin infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-Cefaclor Hydrate involves several steps, starting from the core cephalosporin structure. The key steps include:
Cyclization: Formation of the β-lactam ring, which is crucial for the antibiotic activity.
Hydration: Conversion of the compound to its hydrate form.
Industrial Production Methods
Industrial production of this compound typically involves fermentation followed by chemical modification. The fermentation process produces the cephalosporin nucleus, which is then chemically modified to introduce the desired side chains and convert it to the hydrate form. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
化学反应分析
Types of Reactions
(7S)-Cefaclor Hydrate undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, leading to the inactivation of the antibiotic.
Oxidation and Reduction: These reactions can modify the side chains, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can occur at the acyl side chain, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes or under acidic conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride.
Substitution: Requires nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include hydrolyzed derivatives, oxidized or reduced forms, and substituted analogs. These products can have varying degrees of antibacterial activity.
科学研究应用
(7S)-Cefaclor Hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with enzymes.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its efficacy in treating various bacterial infections and its potential use in combination therapies.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of (7S)-Cefaclor Hydrate involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis and death of the bacterial cell. The molecular targets include PBPs, and the pathways involved are those related to cell wall biosynthesis.
相似化合物的比较
Similar Compounds
Cefuroxime: Another second-generation cephalosporin with a similar spectrum of activity.
Cefotetan: A second-generation cephalosporin with additional activity against anaerobic bacteria.
Cefprozil: Known for its oral bioavailability and effectiveness against respiratory tract infections.
Uniqueness
(7S)-Cefaclor Hydrate is unique due to its specific side chain modifications, which confer distinct pharmacokinetic properties and a broad spectrum of activity. It is particularly effective against certain strains of bacteria that are resistant to other cephalosporins.
属性
分子式 |
C15H14ClN3O4S |
|---|---|
分子量 |
367.8 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10+,14+/m0/s1 |
InChI 键 |
QYIYFLOTGYLRGG-IMSIIYSGSA-N |
手性 SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)C(=O)O)Cl |
规范 SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


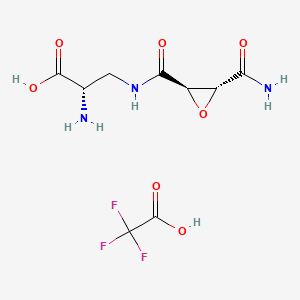

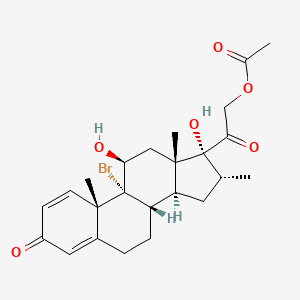


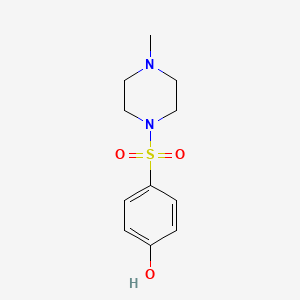
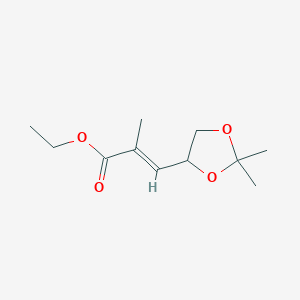

![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)

